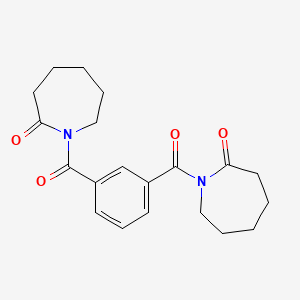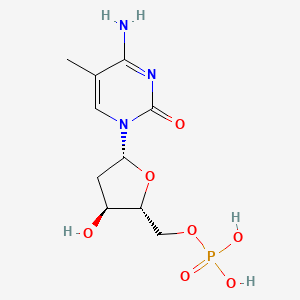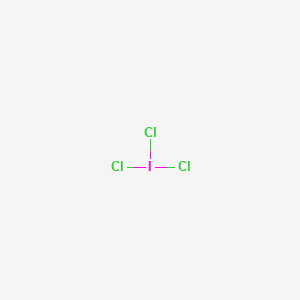
Iodine trichloride
Overview
Description
Iodine trichloride is an interhalogen compound composed of iodine and chlorine. It is a bright yellow solid that turns red upon exposure to light due to the formation of elemental iodine. In its solid state, this compound exists as a planar dimer with the chemical formula I₂Cl₆, featuring two bridging chlorine atoms .
Scientific Research Applications
Iodine trichloride has various applications in scientific research:
Organic Synthesis: It is used to introduce iodine and chlorine into organic molecules, facilitating the halogenation of aromatic compounds and the oxidation of primary and secondary alcohols to aldehydes and ketones
Antiseptic: This compound is employed as a topical antiseptic due to its strong oxidizing properties.
Laboratory Reagent: It serves as a reagent in various laboratory experiments and chemical analyses.
Mechanism of Action
Iodine trichloride acts as a strong oxidizing agent. Its mechanism of action involves the transfer of chlorine atoms to other molecules, facilitating halogenation and oxidation reactions. The molecular targets include organic compounds with reactive sites such as double bonds and hydroxyl groups .
Biochemical Analysis
Biochemical Properties
Iodine trichloride plays a significant role in biochemical reactions due to its oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can oxidize thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can alter the structure and function of proteins, affecting their activity and stability . Additionally, this compound can react with nucleic acids, potentially causing oxidative damage to DNA and RNA.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This compound can also disrupt cellular metabolism by oxidizing key metabolic enzymes, thereby affecting energy production and other metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a strong oxidizing agent. At the molecular level, this compound can bind to and oxidize various biomolecules, including proteins, nucleic acids, and lipids. This oxidation can lead to the formation of reactive oxygen species (ROS), which can further damage cellular components . This compound can also inhibit or activate enzymes by modifying their active sites through oxidation, thereby altering their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to decompose upon exposure to light and heat, leading to the formation of iodine monochloride and chlorine gas . This decomposition can affect the long-term stability of this compound in experimental setups. Additionally, prolonged exposure to this compound can lead to cumulative oxidative damage in cells, affecting their function and viability over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress, leading to adaptive cellular responses. At high doses, it can cause severe oxidative damage, leading to cell death and tissue injury . Toxic effects such as inflammation, necrosis, and organ dysfunction have been observed in animal studies at high doses of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by oxidizing key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . This oxidation can lead to changes in metabolite levels and energy production, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress.
Preparation Methods
Iodine trichloride can be synthesized through two primary methods:
Reaction with Liquid Chlorine: Iodine reacts with an excess of liquid chlorine at a temperature of -70°C to form this compound.
Heating with Chlorine Gas: A mixture of liquid iodine and chlorine gas is heated to 105°C to produce this compound.
Chemical Reactions Analysis
Iodine trichloride undergoes several types of chemical reactions:
Decomposition: Upon heating to 77°C, this compound decomposes into iodine monochloride and chlorine gas.
Reaction with Hydrochloric Acid: This compound dissolves in concentrated hydrochloric acid to form HICl₄·4H₂O.
Common reagents and conditions used in these reactions include hydrochloric acid and elevated temperatures. The major products formed are iodine monochloride, chlorine gas, and HICl₄·4H₂O.
Comparison with Similar Compounds
Iodine trichloride can be compared with other interhalogen compounds such as iodine monochloride (ICl) and iodine pentachloride (ICl₅):
Iodine Monochloride (ICl): This compound is used primarily as a reagent in organic synthesis and has a simpler structure compared to this compound.
Iodine Pentachloride (ICl₅): This compound is less stable and more reactive than this compound, making it suitable for different types of chemical reactions.
This compound is unique due to its intermediate reactivity and stability, making it versatile for various applications in organic synthesis and as an oxidizing agent.
properties
IUPAC Name |
trichloro-λ3-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3I/c1-4(2)3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIVBWALDNUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
ClI(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ICl3, Cl3I | |
| Record name | iodine(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iodine trichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_trichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061219 | |
| Record name | Iodine chloride (ICl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865-44-1 | |
| Record name | Iodine trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodine trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine chloride (ICl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine chloride (ICl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODINE TRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E5KQ66TRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



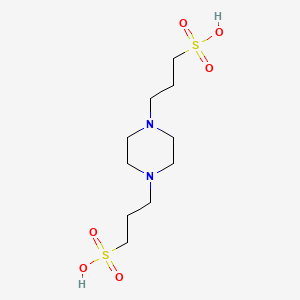



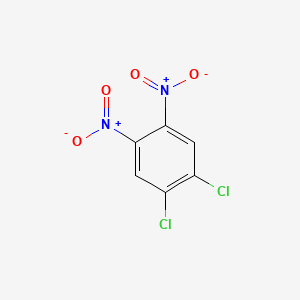

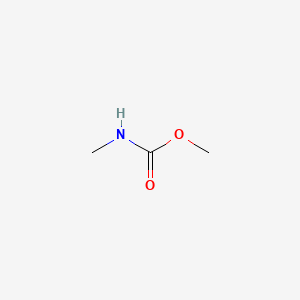
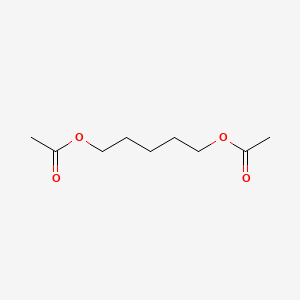
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)


